1H-Indazol-4-amine, 6-nitro-1-phenyl- is a compound belonging to the indazole family, characterized by its unique structure which includes an indazole core with a nitro group at the 6-position and a phenyl group attached to the 1-position. The molecular formula of this compound is C9H8N4O2, indicating it contains nitrogen and oxygen functionalities that can influence its chemical behavior and biological activity. The presence of the nitro group typically enhances the compound's reactivity, making it a candidate for various chemical transformations and biological interactions.
The chemical reactivity of 1H-indazol-4-amine, 6-nitro-1-phenyl- can be attributed to its functional groups. Indazoles generally undergo electrophilic substitution reactions due to the aromatic nature of their structure. For example, the nitro group can participate in nucleophilic attack mechanisms, leading to further derivatization of the compound. Additionally, the compound can react with aldehydes and other electrophiles under acidic conditions, forming hydroxymethyl derivatives or other substituted products .
Research has shown that compounds in the indazole family exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 1H-indazol-4-amine, 6-nitro-1-phenyl- has been studied for its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor progression . This inhibition can lead to enhanced immune responses against tumors, making it a subject of interest in cancer therapy.
The synthesis of 1H-indazol-4-amine, 6-nitro-1-phenyl- can be achieved through several methods:
These methods highlight the versatility in synthesizing indazole derivatives with varying functionalities.
1H-Indazol-4-amine, 6-nitro-1-phenyl- has potential applications in medicinal chemistry due to its biological activity. Its role as an IDO inhibitor positions it as a candidate for developing cancer therapies aimed at modulating immune responses. Additionally, its chemical structure allows for further modifications that could enhance its efficacy or reduce side effects.
Studies on interaction mechanisms have revealed that indazole derivatives can interact with various biological targets. For instance, research indicates that 1H-indazol-4-amines may inhibit specific enzymes involved in metabolic pathways or cellular signaling . Such interactions are critical for understanding the therapeutic potential and safety profile of these compounds.
Several compounds share structural similarities with 1H-indazol-4-amino, 6-nitro-1-phenyl-. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 6-Nitroindazole | Nitro group at position 6 | Antimicrobial and anticancer properties |
| 1H-Indazole | Basic indazole structure | General biological activity |
| 4-Nitroindazole | Nitro group at position 4 | Potential anti-inflammatory effects |
| 5-Nitroindazole | Nitro group at position 5 | Investigated for neuroprotective effects |
The uniqueness of 1H-indazol-4-amine, 6-nitro-1-phenyl- lies in its specific combination of functional groups and its targeted biological activity against IDO, which is not universally shared among other indazoles.
Green synthetic routes prioritize atom economy, biodegradable catalysts, and aqueous reaction media. Citric acid has emerged as a versatile catalyst for one-pot indazole synthesis, enabling the regioselective formation of N-alkylated derivatives. In a representative protocol, 2-methylanilines undergo diazotization with sodium nitrite, followed by intramolecular cyclization and N-alkylation using ethyl chloroacetate in ethanol-water (1:1). This method achieves yields of 78–96% while eliminating hazardous solvents.
Copper oxide nanoparticles (CuO-NPs) supported on activated carbon provide another sustainable platform. The heterogeneous catalyst facilitates cyclocondensation reactions at reduced temperatures (60–80°C) compared to traditional methods, with catalyst recyclability demonstrated over five cycles without significant activity loss. Polyethylene glycol (PEG 300) serves as both solvent and stabilizer in Cu₂O nanoparticle-catalyzed three-component reactions, enabling the assembly of 2H-indazole derivatives from 2-halobenzaldehydes, amines, and sodium azide.
Table 1: Comparative Analysis of Green Indazole Synthesis Methods
| Catalyst System | Solvent | Temperature (°C) | Yield Range | Key Advantage |
|---|---|---|---|---|
| Citric acid | EtOH:H₂O (1:1) | 60–65 | 78–96% | Biodegradable, one-pot operation |
| CuO/activated carbon | Water | 80 | 82–89% | Heterogeneous, recyclable |
| Cu₂O nanoparticles | PEG 300 | 100 | 70–85% | Ligand-free, three-component |
Copper catalysis dominates nitro-functionalized indazole synthesis due to its ability to mediate C–N coupling and radical cyclization processes. Electrochemical methods employing copper anodes enable the oxidative cyclization of arylhydrazones into 1H-indazoles under mild conditions (room temperature, 10 mA current). Hexafluoroisopropanol (HFIP) acts as a dual solvent and proton donor, facilitating N-radical intermediates critical for annulation.
Intramolecular hydroamination strategies using Cu(I) catalysts convert 2-alkynylazobenzenes to 3-alkenyl-2H-indazoles via a proposed mechanism involving:
Nitro group introduction typically occurs via post-synthetic modification. For example, nitration of 1-phenylindazole using fuming HNO₃/H₂SO₄ at 0°C selectively functionalizes the 6-position, though competing 5-nitro isomers require chromatographic separation. Recent advances employ directed ortho-metalation strategies using lithium diisopropylamide (LDA) to enhance regiocontrol.
While mechanochemical approaches for 1H-indazol-4-amine synthesis remain underdeveloped compared to solution-phase methods, emerging techniques show promise for N-functionalization steps. Ball milling of indazole precursors with potassium carbonate and alkyl halides achieves N-alkylation in 65–78% yields without solvent. This approach particularly benefits moisture-sensitive reactions by eliminating aqueous workup.
Solid-state diazotization-cyclization sequences represent another frontier. Mixing 2-nitrobenzaldehyde derivatives with hydrazine hydrate and grinding with SiO₂-supported Fe³⁺ catalysts generates indazole cores through sequential imine formation and redox cyclization. Initial studies report 55–60% yields, suggesting need for further optimization.
Table 2: Mechanochemical vs. Solution-Phase Amine Functionalization
| Parameter | Mechanochemical | Solution-Phase |
|---|---|---|
| Reaction Time | 2–4 hours | 6–12 hours |
| Solvent Consumption | None | 10–20 mL/g substrate |
| Typical Yield | 60–75% | 75–90% |
| Energy Input | High (mechanical) | Moderate (thermal) |
1H-Indazol-4-amine, 6-nitro-1-phenyl- represents a complex heterocyclic compound with the molecular formula C₁₃H₁₀N₄O₂ and a molecular weight of 254.24 grams per mole [3]. The compound features an indazole core system, which consists of a bicyclic structure merging a benzene ring with a pyrazole-like ring [3]. This particular derivative incorporates three distinct functional groups: an amino group at the 4-position, a nitro group at the 6-position, and a phenyl substituent at the 1-position of the indazole framework [3].
The indazole heterocycle exists in multiple tautomeric forms, with 1H-indazole and 2H-indazole being the most prevalent configurations [6] [11]. Theoretical calculations demonstrate that 1H-indazole is thermodynamically more stable than its 2H-tautomer, with energy differences ranging from 4.46 to 7.0 kilocalories per mole favoring the 1H-form [11] [42]. The tautomeric equilibrium in indazoles is significantly influenced by substituent effects and environmental conditions such as solvent polarity and pH [5] [11].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₄O₂ | [3] |
| Molecular Weight | 254.24 g/mol | [3] |
| IUPAC Name | 6-nitro-1-phenylindazol-4-amine | [3] |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=CC(=CC(=C3C=N2)N)N+[O-] | [3] |
| Standard InChI Key | KPUJPKSJCNREPK-UHFFFAOYSA-N | [3] |
The structural analysis reveals that the phenyl group at the N1 position stabilizes the 1H-tautomeric form through electronic and steric effects [3] [5]. X-ray crystallographic studies of analogous nitro-substituted indazoles demonstrate that the 1H-tautomer predominates in the solid state, with the phenyl substituent adopting a conformation that minimizes steric hindrance while maximizing conjugative interactions [5] [9].
Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level have provided insights into the optimized geometries and electronic properties of substituted indazoles [5] [9]. These calculations indicate that the presence of electron-withdrawing groups such as the nitro substituent at the 6-position influences the tautomeric stability by altering the electron density distribution within the heterocyclic framework [5] [23].
Nuclear magnetic resonance spectroscopy provides definitive evidence for tautomeric assignment in indazole derivatives [5] [9]. For 1H-indazole tautomers, characteristic proton signals appear in the aromatic region, with the phenyl group resonances typically observed between δ 7.2-7.6 parts per million [3] [5]. The amino group protons at the 4-position exhibit chemical shifts that are sensitive to the electronic environment created by the nitro and phenyl substituents [5] [20].
The tautomeric equilibrium in indazole derivatives profoundly influences both chemical reactivity patterns and biological activity profiles [6] [11] [14]. The predominant 1H-tautomeric form of 1H-indazol-4-amine, 6-nitro-1-phenyl- exhibits distinct reactivity characteristics compared to its 2H-counterpart, particularly in nucleophilic substitution reactions and electrophilic aromatic substitution processes [5] [11].
Research demonstrates that tautomeric identity significantly affects the biological properties of indazole-containing compounds [14] [15]. Studies on osmium complexes with different indazole tautomers revealed that compounds stabilizing the 2H-form exhibited superior antiproliferative activity in specific cancer cell lines compared to their 1H-analogues [14]. This difference in biological activity stems from altered molecular recognition patterns and binding affinities with biological targets [14] [15].
The tautomeric equilibrium influences the nucleophilicity of nitrogen atoms within the indazole ring system [11] [28]. In 1H-indazole derivatives, the N2 nitrogen exhibits enhanced nucleophilic character due to its non-protonated state, making it more susceptible to alkylation reactions [28] [42]. Conversely, the 2H-tautomer displays different regioselectivity patterns in chemical transformations [28] [42].
| Tautomeric Form | Relative Stability (kcal/mol) | Predominant Nitrogen | Biological Activity Pattern |
|---|---|---|---|
| 1H-Indazole | 0 (reference) | N2 nucleophilic | Enhanced kinase inhibition |
| 2H-Indazole | +4.46 to +7.0 | N1 nucleophilic | Altered receptor binding |
Computational analysis reveals that the energy barrier for tautomeric interconversion in substituted indazoles ranges from 12-15 kilocalories per mole, suggesting that rapid tautomeric exchange occurs under physiological conditions [42] [36]. This dynamic equilibrium allows indazole derivatives to adopt the most thermodynamically favorable form when binding to biological targets [11] [14].
The presence of the nitro group at the 6-position and the phenyl substituent at the N1 position in 1H-indazol-4-amine, 6-nitro-1-phenyl- creates a specific electronic environment that stabilizes the 1H-tautomer [3] [5]. This stabilization occurs through intramolecular hydrogen bonding between the nitro oxygen and the indazole NH proton, as observed in similar nitro-indazole systems [5] [7].
Biological activity studies on related indazole derivatives demonstrate that tautomeric preferences correlate with enzyme inhibition potencies [6] [7] [15]. Compounds that predominantly exist in the 1H-form exhibit enhanced activity against neuronal nitric oxide synthase and monoamine oxidase enzymes [7] [46]. The 1H-tautomeric form provides optimal geometric complementarity with enzyme active sites, resulting in improved binding affinity and selectivity [7] [15].
The electronic properties of 1H-indazol-4-amine, 6-nitro-1-phenyl- are significantly modulated by the presence of both electron-withdrawing nitro and electron-donating phenyl substituents [18] [24] [26]. The nitro group at the 6-position acts as a powerful electron-withdrawing moiety through both inductive and resonance effects, substantially altering the electron density distribution within the indazole framework [24] [26].
Quantum chemical calculations demonstrate that the nitro group exhibits strong electron-withdrawing characteristics, with an inductive effect comparable to two chlorine atoms [24]. The resonance contribution of the nitro group further enhances its electron-withdrawing capacity, creating a highly electron-deficient aromatic system [24] [26]. This electronic perturbation affects the acidity of protons adjacent to the nitro substituent and influences the overall stability of the heterocyclic system [16] [24].
The phenyl substituent at the N1 position contributes both inductive electron-withdrawing effects due to the electronegativity of sp² carbon atoms and resonance electron-donating effects through π-conjugation [18]. The net electronic effect of the phenyl group depends on the extent of conjugative interaction with the indazole π-system [18] [25]. Studies indicate that phenyl groups generally act as mild electron-withdrawing substituents through inductive effects while providing resonance stabilization [18].
| Substituent | Position | Electronic Effect | Impact on Stability |
|---|---|---|---|
| Nitro (-NO₂) | 6 | Strong electron-withdrawing | Increases tautomeric preference for 1H-form |
| Phenyl (-C₆H₅) | N1 | Weak electron-withdrawing/resonance donating | Stabilizes 1H-tautomer through steric effects |
| Amino (-NH₂) | 4 | Electron-donating | Partially counteracts nitro electron-withdrawal |
The combined electronic effects of these substituents create a unique electronic environment that influences both the tautomeric equilibrium and the chemical reactivity of the compound [5] [26]. Computational studies reveal that electron-withdrawing groups enhance cyclic delocalization in five-membered nitrogen heterocycles by affecting specific bonds within the ring system [26]. This enhanced delocalization contributes to the overall aromatic stabilization of the indazole core [26].
The nitro group's electron-withdrawing effect significantly impacts the basicity of the indazole nitrogen atoms [24] [26]. The presence of the nitro substituent decreases the electron density on both N1 and N2 nitrogens, reducing their protonation tendency and affecting their coordination behavior with metal centers [20] [24]. This electronic perturbation also influences the compound's spectroscopic properties, particularly the infrared absorption frequencies of the nitro group [3] [20].
Resonance analysis indicates that the nitro group can participate in electron delocalization with the indazole π-system, creating multiple canonical forms that contribute to the overall stability [24] [26]. The most significant resonance contributors involve electron withdrawal from the aromatic ring toward the nitro oxygen atoms, resulting in partial positive charge development on the carbon framework [24].
The phenyl substituent at the N1 position provides additional stabilization through π-π stacking interactions and dispersive forces [25] [44]. Crystallographic studies of similar phenyl-indazole derivatives reveal that the phenyl ring adopts conformations that optimize intermolecular interactions while minimizing steric repulsion [44]. The dihedral angle between the phenyl ring and the indazole plane typically ranges from 20-30 degrees, allowing for moderate conjugative overlap [44].
Electronic structure calculations demonstrate that the highest occupied molecular orbital energy levels are significantly affected by the substituent pattern [26] [38]. The electron-withdrawing nitro group lowers the energy of both occupied and unoccupied molecular orbitals, while the phenyl substituent contributes to orbital mixing and delocalization [25] [26]. These electronic modifications directly influence the compound's reactivity toward electrophilic and nucleophilic reagents [16] [21].
Nitro-indazoles occupy ATP-binding clefts through dual hydrogen-bonding with hinge residues and hydrophobic interactions within the selectivity pocket [3] [6]. Representative examples are summarized in Table 1.
| Compound | Target Protein Kinase | 50% Inhibitory Concentration (μM) | Cancer Model | Observed Cellular Outcome | Reference |
|---|---|---|---|---|---|
| 6-(2,6-Difluorophenyl)-1H-indazol-3-amine derivative 99 | Fibroblast Growth Factor Receptor 1 | 0.0029 [4] | KG-1 leukemia | 96% growth arrest at 0.04 μM [4] | 10 |
| 1-H-Indazol-6-yl benzenesulfonamide K22 | Polo-like Kinase 4 | 0.0001 [8] | MCF-7 breast carcinoma | Mitosis blockade/centrosomal collapse [8] | 59 |
| N-Substituted prolinamido nitro-indazole 4b | Rho-associated Coiled-coil Kinase I | 0.17 [12] | Rat aortic ring | 92% vasorelaxation at 10 μM [12] | 8 |
| 6-Substituted amino-indazole 36 | Indoleamine 2,3-dioxygenase mimic-based design; multi-kinase profile | 0.40 against HCT-116 proliferation [13] | HCT-116 colorectal carcinoma | Reactive-oxygen-species–mediated apoptosis [13] | 67 |
| 5-Nitroindazole virtual hit | Cyclin-dependent Kinase 2 (in-silico ΔG −7.5 kcal·mol⁻¹) [14] | A549 lung carcinoma (simulation) | Predicted G₁ arrest [14] | 42 |
Mechanistic Highlights
Indoleamine 2,3-dioxygenase 1 catalyzes the rate-limiting oxidation of tryptophan to kynurenine, a pathway exploited by tumors to induce T-cell anergy. Nitro-substituted indazoles have yielded multiple first-in-class inhibitors, several of which proceed through clinical translation [5] [9]. Pertinent data appear in Table 3.
| Compound | Structural Distinction | 50% Inhibitory Concentration (μM) in Enzyme Assay | 50% Inhibitory Concentration (μM) in HeLa Cells | Mechanistic Notes | Reference |
|---|---|---|---|---|---|
| 1H-Indazole derivative 2g (nitro at C-4, C-6 fluoro) [22] | Binds ferrous heme via N-1, nitro group engages pocket B | 5.3 [22] | 9.8 [22] | Uncompetitive versus tryptophan [22] | 75 |
| 4-Nitro,6-aryl-1H-indazole 35 | Dual pocket A/B occupancy | 0.74 [23] | 1.37 [23] | Downregulates interferon-γ–driven enzyme expression [23] | 78 |
| 4-Nitro-6-trifluoromethyl indazole HT-28 | Selective tryptophan-2,3-dioxygenase inhibition | 0.62 [9] | 1.05 CT-26 colorectal cells [9] | Induced cytotoxic reactive oxygen species [9] | 82 |
| Hydroxy-indazole-carboximidamide 8a | Hydroxamidine–nitro synergy | 0.067 [7] | 0.019 [7] | Coordinates heme iron through oxygen atom [7] | 74 |
| Phenyl-substituted nitro-indazole prodrug EOS200271 | Orally bioavailable, brain-penetrant | 0.15 enzyme [5] | 0.030 cultured monocytes [5] | Entered phase-I trial NCT02862457 [5] | 73 |
Immunological Correlates
The compiled evidence supports the target scaffold as a modular platform for multitarget anticancer, neuroprotective, and immuno-oncological applications:
Synthetic flexibility (one-pot N-arylation coupling followed by electrophilic nitration) allows rapid diversification to fine-tune pharmacokinetics and on-target selectivity. Future work should prioritize crystallographic validation within target kinases and comprehensive off-target neurotransmitter assessments to mitigate unintended synaptic interference.